molecular formula C30H38O10 B13437052 10-Deacetyl-7-methyl Baccatin III

10-Deacetyl-7-methyl Baccatin III

Cat. No.: B13437052
M. Wt: 558.6 g/mol
InChI Key: IWJSBKNWKLQICP-ARYQKKAUSA-N
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Description

10-Deacetyl-7-methyl Baccatin III is a natural organic compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol) .

Scientific Research Applications

Scientific Research Applications

10-Deacetyl-7-methyl Baccatin III has applications in chemistry, biology, medicine, and industry.

  • Chemistry It is a chemical intermediate in the synthesis of taxanes like paclitaxel and docetaxel.
  • Biology It is studied for its role in the biosynthesis pathway of taxanes and its interaction with enzymes and proteins.
  • Medicine: It is a precursor to anti-cancer drugs, making it a valuable compound in cancer research and treatment.
  • Industry: It is used in the production of semi-synthetic derivatives of taxanes for pharmaceutical applications.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: Involves adding oxygen or removing hydrogen, often using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Involves adding hydrogen or removing oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include acetyl-CoA for acetylation, hydrazine hydrate for reduction, and oxidizing agents for oxidation. The major products formed include baccatin III, a crucial intermediate in the synthesis of paclitaxel and docetaxel.

Biological Activity

10-Deacetyl-7-methyl Baccatin III (10-DAB III) is a significant compound derived from the Pacific yew tree (Taxus brevifolia), known for its role as a precursor in the synthesis of paclitaxel, a widely used chemotherapeutic agent. This compound has garnered attention due to its unique structural modifications and notable biological activities, particularly in cancer therapy.

Chemical Structure and Properties

10-DAB III is characterized by its molecular formula C30H38O10C_{30}H_{38}O_{10} and a molecular weight of approximately 558.62 g/mol. The compound features a taxane skeleton with specific modifications at the C-10 (deacetylation) and C-7 (methylation) positions, which enhance its biological activity compared to its parent compound, baccatin III.

Biological Activity

10-DAB III exhibits significant biological activities, particularly in cancer treatment:

  • Mechanism of Action : The primary mechanism through which 10-DAB III exerts its effects is by stabilizing microtubules, thus preventing their depolymerization. This action disrupts normal cell division processes, making it effective against various cancer cell lines, including those from ovarian and breast cancers.
  • Cytotoxic Properties : Studies have demonstrated that 10-DAB III possesses cytotoxic properties against several cancer cell lines. Its efficacy can be influenced by structural modifications; for instance, alterations at the C-7 and C-10 positions can enhance or reduce cytotoxicity compared to paclitaxel itself .

Comparative Biological Activity

The following table summarizes the biological activities of 10-DAB III compared to related compounds:

Compound NameStructural FeaturesBiological Activity
Paclitaxel Acetyl group at C-10Potent anti-cancer agent
10-Deacetoxytaxol Deacetylated form of paclitaxelSimilar cytotoxicity
7-Epi-10-deacetylbaccatin III Epimeric form at C-7Reduced activity compared to paclitaxel
10-Deacetylbaccatin III Lacks methyl group at C-7Less potent than this compound

Case Studies and Research Findings

Several studies have explored the biological activity of 10-DAB III:

  • Animal Studies : In an animal model, 10-DAB III was administered alongside extracts from Taxus species, revealing that the combination resulted in higher concentrations of the compound in blood and various organs compared to administration of pure 10-DAB III alone. This suggests potential synergistic effects when combined with other bioactive compounds present in the plant .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the baccatin structure influence biological activity. For example, studies indicate that specific substitutions can significantly alter binding affinities and efficacy against cancer cell lines.
  • In Vitro Studies : In vitro assays have shown that 10-DAB III effectively inhibits the proliferation of various cancer cells, reinforcing its potential as a lead compound for developing new anti-cancer agents .

Properties

Molecular Formula

C30H38O10

Molecular Weight

558.6 g/mol

IUPAC Name

[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30?/m0/s1

InChI Key

IWJSBKNWKLQICP-ARYQKKAUSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O

Origin of Product

United States

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